Cas no 2138220-06-9 (4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione)

4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione 化学的及び物理的性質
名前と識別子
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- EN300-841141
- 4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione
- 2138220-06-9
- 4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione
-
- インチ: 1S/C11H19N3O4S/c1-9(15)11-8-14(13-12-11)4-5-18-10-2-6-19(16,17)7-3-10/h8-10,15H,2-7H2,1H3
- InChIKey: ZHTRMKOVACNFKU-UHFFFAOYSA-N
- SMILES: S1(CCC(CC1)OCCN1C=C(C(C)O)N=N1)(=O)=O
計算された属性
- 精确分子量: 289.10962727g/mol
- 同位素质量: 289.10962727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 370
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1
- トポロジー分子極性表面積: 103Ų
4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-841141-0.05g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 95% | 0.05g |
$1008.0 | 2024-05-21 | |
Enamine | EN300-841141-10.0g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 95% | 10.0g |
$5159.0 | 2024-05-21 | |
Enamine | EN300-841141-5.0g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 95% | 5.0g |
$3479.0 | 2024-05-21 | |
Enamine | EN300-841141-1g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 1g |
$1200.0 | 2023-09-02 | ||
Enamine | EN300-841141-10g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 10g |
$5159.0 | 2023-09-02 | ||
Enamine | EN300-841141-5g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 5g |
$3479.0 | 2023-09-02 | ||
Enamine | EN300-841141-0.25g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 95% | 0.25g |
$1104.0 | 2024-05-21 | |
Enamine | EN300-841141-2.5g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 95% | 2.5g |
$2351.0 | 2024-05-21 | |
Enamine | EN300-841141-1.0g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 95% | 1.0g |
$1200.0 | 2024-05-21 | |
Enamine | EN300-841141-0.1g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 95% | 0.1g |
$1056.0 | 2024-05-21 |
4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dioneに関する追加情報
Professional Introduction to Compound with CAS No. 2138220-06-9 and Product Name: 4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione
The compound in question, identified by the CAS number 2138220-06-9, is a sophisticated organic molecule with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry. The product name, 4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione, provides a detailed insight into its chemical composition and potential biological activities. This introduction aims to explore the compound's structure, synthesis, pharmacological properties, and its relevance in contemporary medicinal chemistry research.
The molecular structure of this compound features a thiane core, which is a sulfur-containing heterocycle that distinguishes it from other oxygen-based heterocycles such as pyran or furan. The presence of a triazole ring at the 4-position of the thiane scaffold suggests potential interactions with biological targets due to the triazole's known bioisosteric properties. Additionally, the ethoxy group attached to the triazole ring introduces a polar moiety that could enhance solubility and binding affinity. The dione functionality at the 1lambda6 position indicates the presence of two carbonyl groups, which are often involved in hydrogen bonding and may contribute to the compound's stability and reactivity.
The synthesis of 4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione involves a multi-step process that typically begins with the functionalization of the thiane ring. One of the key steps in this synthesis is the introduction of the triazole ring through a cycloaddition reaction between an azide and an alkene. This step is highly regioselective and proceeds efficiently under mild conditions. Subsequent modifications include the addition of the ethoxy group and the dione functionality, which require careful control of reaction conditions to avoid side products.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce various substituents onto the thiane ring with high precision. These methods not only improve yield but also reduce the environmental impact by minimizing waste generation. The development of novel catalysts has further enhanced the selectivity and efficiency of these reactions, making them more suitable for industrial applications.
In terms of pharmacological activity, compounds containing thiane and triazole moieties have shown promise in various therapeutic areas. The thiane core is known for its ability to interact with biological membranes and may exhibit properties such as anti-inflammatory and antioxidant effects. The triazole ring is commonly found in antifungal and antiviral drugs due to its ability to disrupt essential biological pathways in pathogens. The combination of these two structural features in 4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione suggests potential applications in treating a range of diseases.
Current research has focused on exploring the biological activity of this compound through both in vitro and in vivo studies. Preliminary results indicate that it may possess inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. The ethoxy group's hydrophilic nature could enhance oral bioavailability, making it a candidate for drug development. Additionally, computational studies using molecular modeling techniques have been employed to predict binding interactions between this compound and potential target proteins.
The use of high-throughput screening (HTS) has accelerated the discovery process by allowing rapid testing of large libraries of compounds for biological activity. 4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione has been screened against various disease-related targets using HTS platforms, revealing several promising hits that warrant further investigation. These findings highlight the importance of structurally diverse compounds in drug discovery efforts.
Another area of interest is the development of prodrugs based on this compound to improve pharmacokinetic properties such as solubility and bioavailability. Prodrug strategies involve converting a less soluble or poorly absorbed active drug into a more soluble form that can be easily administered before being converted back into its active form inside the body. The presence of functional groups like hydroxyl and carbonyl in this compound makes it an excellent candidate for prodrug design.
The environmental impact of synthesizing pharmaceutical compounds is also a critical consideration in modern drug development. Green chemistry principles have been increasingly adopted to minimize hazardous waste and energy consumption during production processes. Techniques such as solvent recovery systems and catalytic methods have been implemented to make synthetic routes more sustainable while maintaining high yields.
In conclusion,4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione represents an intriguing molecule with potential therapeutic applications stemming from its unique structural features. Advances in synthetic chemistry have made it possible to produce this compound efficiently and on scale, while ongoing research continues to uncover its biological activities. As our understanding of drug design evolves,CAS No 2138220-069 will likely play a significant role in developing novel treatments for various diseases.
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